2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]acetamide
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Overview
Description
- It belongs to the class of flavonoids, which are natural products found in various plants.
- The compound’s name might seem daunting, but let’s break it down:
- The core structure is a chromenone (a type of coumarin) with a hydroxy group at position 7 and a methyl group at position 4.
- The N-[3-(2-piperidinoethoxy)phenyl]acetamide portion indicates an amide linked to a phenyl group via a piperidine-containing linker.
- This compound has potential applications in various fields due to its unique structure.
2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]acetamide: is a complex organic compound with a fascinating structure.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., antioxidant, anti-inflammatory).
Medicine: May have applications in drug discovery due to its unique structure.
Industry: Used in the fragrance and flavor industry.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- Further research is needed to understand its interactions with enzymes, receptors, or cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
Remember, this compound’s potential lies not only in its complexity but also in its versatility across scientific disciplines.
Properties
Molecular Formula |
C25H28N2O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)-N-[3-(2-piperidin-1-ylethoxy)phenyl]acetamide |
InChI |
InChI=1S/C25H28N2O5/c1-17-21-9-8-19(28)15-23(21)32-25(30)22(17)16-24(29)26-18-6-5-7-20(14-18)31-13-12-27-10-3-2-4-11-27/h5-9,14-15,28H,2-4,10-13,16H2,1H3,(H,26,29) |
InChI Key |
DHTGSUYWVNZCAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3=CC(=CC=C3)OCCN4CCCCC4 |
Origin of Product |
United States |
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